molecular formula C35H38N6O6S2 B13447602 N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]

N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]

Cat. No.: B13447602
M. Wt: 702.8 g/mol
InChI Key: IOPOIYIIPLHCQV-UHFFFAOYSA-N
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Description

N,N′-[5-(2-Methoxyphenoxy)[2,2′-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] (CAS: 1218951-81-5) is a bipyrimidine-based sulfonamide derivative categorized as a Bosentan impurity (Bosentan Impurity-1) . Its molecular formula is C₃₅H₃₈N₆O₆S₂, with a molecular weight of 702.85 g/mol. Structurally, it features a central [2,2′-bipyrimidine] core substituted at the 5-position with a 2-methoxyphenoxy group and at the 4,6-positions with two 4-(tert-butyl)benzenesulfonamide moieties .

Properties

Molecular Formula

C35H38N6O6S2

Molecular Weight

702.8 g/mol

IUPAC Name

4-tert-butyl-N-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C35H38N6O6S2/c1-34(2,3)23-13-17-25(18-14-23)48(42,43)40-30-29(47-28-12-9-8-11-27(28)46-7)31(39-33(38-30)32-36-21-10-22-37-32)41-49(44,45)26-19-15-24(16-20-26)35(4,5)6/h8-22H,1-7H3,(H2,38,39,40,41)

InChI Key

IOPOIYIIPLHCQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)OC5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Conventional Synthesis via Sodium Metal and Ethylene Glycol (Historical Method)

  • Process : The initial synthetic approach involved the condensation of Bosentan with ethylene glycol in the presence of sodium metal at elevated temperatures (115–120°C) for prolonged periods (60–90 hours).
  • Limitations :
    • The reaction is very slow.
    • Sodium metal is highly pyrophoric and hazardous, making scale-up unsafe.
    • Excess ethylene glycol leads to aqueous waste and promotes dimer impurity formation.
  • Yield : The overall yield reported by early methods was approximately 40%.

Improved Synthesis Using Sodium Tertiary Butoxide and Dimethylformamide (DMF)

  • Process Description :

    • A solution of the intermediate 4-(1,1-dimethylethyl)-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide (referred to as compound 3) is prepared in DMF under a nitrogen atmosphere.
    • Sodium tertiary butoxide is added slowly at low temperature (10–15°C) to deprotonate and activate the intermediate.
    • Subsequently, Bosentan (compound 4) dissolved in DMF is added at 15°C.
    • The reaction mixture is stirred at ambient temperature (25°C) for 24 hours.
    • The reaction is quenched with saturated sodium chloride solution and extracted with dichloromethane.
    • The organic phase is washed with aqueous acid (10% HCl), evaporated, and the residue is precipitated using a methanol/ethyl acetate mixture to isolate the product.
  • Advantages :

    • The reaction proceeds efficiently at ambient temperature.
    • Sodium tertiary butoxide is safer and easier to handle than sodium metal.
    • Use of DMF, a polar aprotic solvent, facilitates reaction kinetics.
    • The process avoids the generation of hazardous waste associated with ethylene glycol.
  • Yield and Purity :
    • The method yields the dimer impurity in good quantity and purity suitable for characterization and further study.

Reaction Scheme Summary

Step Reagents and Conditions Outcome
1 Intermediate 3 + Sodium tertiary butoxide in DMF at 10–15°C Formation of reactive intermediate
2 Addition of Bosentan (4) in DMF at 15°C, stirring at 25°C for 24 h Nucleophilic substitution forming the dimer impurity
3 Quenching with saturated NaCl, extraction with dichloromethane Isolation of crude product
4 Acidic wash (10% HCl), evaporation, precipitation with methanol/ethyl acetate Purification and isolation of the final compound

Analytical Characterization

The synthesized compound is characterized by:

Chemical and Raw Material Considerations

  • Key Raw Materials :

    • 4-(1,1-Dimethylethyl)-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide (Intermediate 3)
    • Bosentan Monohydrate (Intermediate 4)
    • Sodium tertiary butoxide (base)
    • Dimethylformamide (DMF) (solvent)
  • Safety and Handling :

    • Sodium tertiary butoxide is moisture sensitive and requires inert atmosphere handling.
    • DMF is toxic and should be handled with appropriate protective measures.
    • The reaction is performed under nitrogen to avoid moisture and oxygen interference.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages Yield
Sodium metal and ethylene glycol Sodium metal, ethylene glycol 115–120°C, 60–90 h Established method Hazardous reagents, slow, low yield, waste generation ~40%
Sodium tertiary butoxide and DMF Sodium tertiary butoxide, DMF 10–25°C, 24 h Safer, ambient temperature, efficient, cleaner Requires inert atmosphere, DMF toxicity Improved yield (not specified)

Chemical Reactions Analysis

Types of Reactions

N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] is a chemical compound with the molecular formula C35 H38 N6 O6 S2 and a molecular weight of 702.843 . The CAS number for this compound is 1218951-81-5 . It is also known as N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] .

Potential Applications

While specific applications of N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] are not detailed in the provided search results, the broader context of the search results suggest potential areas of interest:

  • Antimicrobial Resistance Research : Medicinal plants, which produce diverse secondary metabolites, are of increasing interest as sources of novel antibiotics to combat multidrug-resistant microbes . Plant products can also modify or inhibit protein-protein interactions, acting as effective modulators of immune response .
  • Development of Therapeutics : Plant-derived compounds and phytochemicals have the potential to act as therapeutics . Plant active compounds can be isolated and purified using traditional techniques, which can lead to the discovery of painkillers and other drugs .
  • Bosentan Impurity : This compound is related to Bosentan, a drug used to treat pulmonary hypertension, and may be relevant in the study and analysis of Bosentan impurities and related compounds .
  • Microbiome and Human Health : The human microbiome's role in maintaining health is crucial, and it can be influenced for therapeutic applications .

Mechanism of Action

The mechanism of action of N,N’-[5-(2-Methoxyphenoxy)[2,2’-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] involves its interaction with specific molecular targets. The bipyrimidine core can bind to nucleic acids, potentially interfering with DNA replication and transcription. The sulfonamide groups can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Appearance : Light brown solid.
  • Solubility : Soluble in DMSO.
  • Storage : Requires refrigeration (2–8°C) for stability .
  • Role : As a pharmacopeial impurity, it is critical in quality control during Bosentan (an endothelin receptor antagonist) synthesis and formulation .

The compound belongs to a class of sulfonamide-functionalized bipyrimidines. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Solubility Key Differences
N,N′-[5-(2-Methoxyphenoxy)[2,2′-bipyrimidine]-4,6-diyl]bis[4-(tert-butyl)benzenesulfonamide] Bipyrimidine core with 2-methoxyphenoxy and dual 4-tert-butylbenzenesulfonamide groups C₃₅H₃₈N₆O₆S₂ 702.85 DMSO Reference compound; optimized for impurity profiling.
4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide 6-position substituted with 2-hydroxyethoxy instead of a sulfonamide C₃₃H₃₈N₆O₇S 686.76 Not specified Increased polarity due to hydroxyethoxy group; potential solubility in aqueous media .
4-(1,1-Dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide (V11a) 6-position halogen (Cl/Br) substitution C₃₃H₃₅ClN₆O₅S (example for Cl) ~667.2 (Cl variant) Not specified Reactive intermediate for synthesizing derivatives; halogen enhances electrophilicity .
5-Methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide Pyrimidine ring with methyl and methoxy substituents; single sulfonamide group C₂₈H₃₀N₆O₃S 530.65 Not specified Simplified structure with fewer bulky groups; likely higher metabolic stability .
Key Research Findings :

Role as a Bosentan Impurity :

  • The compound’s structural complexity necessitates stringent chromatographic methods (e.g., HPLC) for detection during Bosentan manufacturing .
  • Its light sensitivity and thermal instability (requiring 2–8°C storage) contrast with simpler analogs (e.g., V11a), which may tolerate ambient conditions during synthesis .

However, this also reduces aqueous solubility, necessitating DMSO for dissolution . Hydroxyethoxy Substitution (as in ): Introduces hydrogen-bonding capacity, improving solubility in polar solvents but possibly reducing metabolic resistance.

Synthetic Utility :

  • Halogenated analogs (e.g., V11a) serve as intermediates for cross-coupling reactions, enabling diversification of the bipyrimidine scaffold .
  • The absence of bulky groups in simpler derivatives (e.g., ) may streamline large-scale synthesis but could compromise target binding affinity.

Biological Activity

N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] is a complex organic compound with significant biological activity, particularly in pharmacological applications. Its structure incorporates bipyrimidine and sulfonamide moieties, which contribute to its unique properties. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C25H30N4O4S
  • Molecular Weight : 498.60 g/mol
  • Key Functional Groups :
    • Bipyrimidine core
    • Sulfonamide groups
    • Methoxyphenoxy substituents

The structural complexity of this compound enhances its solubility and biological interactions, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that bipyrimidine derivatives can possess significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Compound Activity Target Organisms
N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]Potential AntibacterialVarious Gram-positive and Gram-negative bacteria
Related Bipyrimidine CompoundsAntifungalCandida albicans, Aspergillus species

Cytotoxicity Studies

Cytotoxicity assays conducted on related sulfonamides have demonstrated that these compounds can induce apoptosis in cancer cell lines. The mechanism typically involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

  • Example Study : A study on sulfonamide derivatives found that they exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as anticancer agents.

Mechanistic Insights

The biological activity of N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide] can be attributed to several factors:

  • Bipyrimidine Core : Known for its ability to intercalate DNA and inhibit topoisomerases.
  • Sulfonamide Groups : These groups often enhance solubility and may interact with various biological targets.
  • Methoxyphenoxy Substituents : These modifications can improve the compound's pharmacokinetic properties.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated a series of bipyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfonamide functionalities exhibited enhanced activity compared to their non-sulfonamide counterparts .
  • Cytotoxic Effects :
    • In vitro studies showed that related compounds induced apoptosis in human cancer cell lines through ROS-mediated pathways. The study reported a significant increase in apoptotic markers such as cleaved caspases .
  • Pharmacological Applications :
    • This compound has been identified as an impurity in bosentan, a drug used for pulmonary arterial hypertension. Its structural similarities suggest potential therapeutic roles in managing vascular diseases .

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